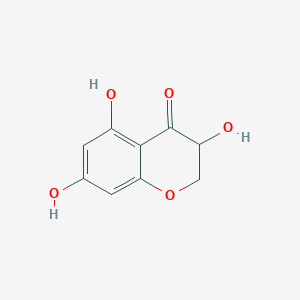

3,5,7-Trihydroxychroman-4-one

Descripción

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

139503-88-1 |

|---|---|

Fórmula molecular |

C9H8O5 |

Peso molecular |

196.16 g/mol |

Nombre IUPAC |

3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C9H8O5/c10-4-1-5(11)8-7(2-4)14-3-6(12)9(8)13/h1-2,6,10-12H,3H2 |

Clave InChI |

BILGYFCIODXDLL-UHFFFAOYSA-N |

SMILES canónico |

C1C(C(=O)C2=C(C=C(C=C2O1)O)O)O |

Origen del producto |

United States |

Natural Occurrence and Bioprospecting

Isolation from Biological Sources

Fungal Endophytes (e.g., Penicillium chrysogenum)

Endophytic fungi, which reside within the tissues of living plants, are a recognized source of novel, biologically active secondary metabolites. nih.govresearchgate.net The diverse metabolic pathways of these fungi make them a promising resource for lead compounds in pharmaceutical research. researchgate.net

Penicillium chrysogenum, an endophytic fungus isolated from various plants including the mangrove plant Porteresia coarctata and the bark of Eucommia ulmoides Oliver, has been shown to produce a variety of secondary metabolites. nih.govnih.gov Research has led to the isolation of several compounds from this fungus, including antibacterial agents and new chroman-4-ones. nih.govnih.govscielo.br For instance, two new chroman-4-ones, penicichromanone A and penicichromanone B, were obtained from P. chrysogenum isolated from Eucommia ulmoides Oliver. nih.gov Another study on a beetle-associated P. chrysogenum led to the isolation of five metabolites, including emodin, which exhibited strong antimicrobial activity. scielo.br The isolation process for these compounds typically involves mass culture of the fungus, followed by bioassay-guided chromatographic techniques to isolate and purify the active metabolites. nih.gov

While direct isolation of 3,5,7-Trihydroxychroman-4-one from Penicillium chrysogenum is not explicitly detailed in the provided search results, the discovery of structurally related chroman-4-ones from this fungus highlights its potential as a source for such compounds. nih.gov A study on the marine-derived fungus Penicillium chrysogenum LD-201810 also led to the isolation of new phthalides and other known metabolites. frontiersin.org

Plant Extracts and Traditional Preparations (e.g., Fenugreek, as a component of complex mixtures)

The compound this compound is also found in various plant extracts, often as part of a complex mixture of phytochemicals. For example, medicinal plants such as fenugreek seeds are known to be rich in bioactive compounds. azpharmjournal.com

Quercetin (B1663063), a closely related flavonol with the IUPAC name 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one, is abundantly found in many plants, including broccoli, red onions, apples, and berries. nih.govmfd.org.mkfrontiersin.org It is one of the most common flavonoids in the human diet. nih.govrsc.org The compound Silibinin (B1684548), which incorporates a this compound structure, is isolated from milk thistle (Silybum marianum). mdpi.com

The presence of these and other related flavonoids in plant extracts underscores the importance of these sources for obtaining this compound and its derivatives.

Classification within Flavonoid Subgroups (e.g., Flavanones vs. Chroman-4-ones)

Flavonoids are a class of polyphenolic secondary metabolites in plants, characterized by a general C6-C3-C6 skeleton consisting of two phenyl rings (A and B) and a heterocyclic ring (C). wikipedia.org They can be categorized into several subgroups based on their chemical structure, including flavones, flavonols, flavanones, and isoflavones. wikipedia.orgmdpi.com

Chroman-4-one, also known as chromanone, forms the basic structure of many of these compounds and consists of a benzene (B151609) ring fused to a 2,3-dihydro-γ-pyranone ring. iucr.org Flavanones are a specific type of flavonoid with a 2-phenylchroman-4-one structure. iucr.org

The key distinction between a simple chroman-4-one and a flavanone (B1672756) lies in the presence of a phenyl substituent at the C2 position of the heterocyclic ring in flavanones. iucr.orgwikipedia.org Therefore, this compound is a chroman-4-one derivative. When a phenyl group is attached at the 2-position, it becomes a flavanone. For example, naringenin (B18129) has the chemical name 5,7-dihydroxy-2-(4-hydroxyphenyl)-chroman-4-one, clearly indicating it is a flavanone. mdpi.com

| Compound Class | Core Structure | Key Feature | Example |

| Chroman-4-one | Benzene ring fused to a 2,3-dihydro-γ-pyranone ring | Basic heterocyclic scaffold | This compound |

| Flavanone | 2-Phenylchroman-4-one | Phenyl group at the C2 position | Naringenin |

| Flavone (B191248) | 2-Phenylchromen-4-one | Phenyl group at C2 and a double bond between C2 and C3 | Flavone wikipedia.orgnih.gov |

| Flavonol | 3-Hydroxy-2-phenylchromen-4-one | Hydroxyl group at C3 and a phenyl group at C2 | Quercetin nih.gov |

Strategies for Natural Product Identification and Characterization

The identification and characterization of natural products like this compound from complex biological sources involve a combination of chromatographic and spectroscopic techniques.

A common initial step is the extraction of metabolites from the source material (e.g., fungal culture or plant tissue) using appropriate solvents. nih.gov This is often followed by fractionation of the crude extract.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the separation, identification, and quantification of compounds in a mixture. mfd.org.mkacgpubs.org Reversed-phase HPLC (RP-HPLC) with a C18 column is frequently employed for the analysis of flavonoids. mfd.org.mkacgpubs.org

Thin-Layer Chromatography (TLC): TLC is often used for initial characterization and to monitor the progress of purification. researchgate.net

Spectroscopic and Spectrometric Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR techniques are crucial for elucidating the detailed chemical structure of isolated compounds. researchgate.netnih.gov

Mass Spectrometry (MS): Techniques like High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) are used to determine the molecular formula of a compound. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present in a molecule. researchgate.net

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule and is useful for characterizing compounds with chromophores.

The combination of these methods allows for the unambiguous identification and structural elucidation of natural products.

Advanced Synthetic Methodologies and Chemical Derivatization

De Novo Synthesis of Chroman-4-one Core Structures

Cascade radical cyclization has become a prominent and powerful strategy for building the chroman-4-one skeleton. researchgate.netresearchgate.net This approach typically involves the radical-initiated cyclization of 2-(allyloxy)arylaldehydes, allowing for the introduction of various functional groups at the C3-position. researchgate.netresearchgate.net These reactions can be initiated through various means, including metal-free conditions and photoredox catalysis, offering atom- and step-economical routes to a wide array of substituted chroman-4-ones. researchgate.net

The use of metal-free conditions for radical cyclization aligns with the principles of green chemistry. Potassium persulfate (K₂S₂O₈) has emerged as an inexpensive, versatile, and environmentally benign oxidant for initiating these transformations. d-nb.infobeilstein-journals.org In this context, K₂S₂O₈ can mediate the formation of various radicals that trigger the cascade cyclization of 2-(allyloxy)arylaldehydes. researchgate.net

For instance, a practical method for synthesizing ester-containing chroman-4-ones involves a cascade radical cyclization of 2-(allyloxy)arylaldehydes with oxalates, mediated by ammonium (B1175870) persulfate ((NH₄)₂S₂O₈), a related persulfate salt. mdpi.com This reaction is believed to proceed via an alkoxycarbonyl radical generated from the decarboxylation of oxalates. mdpi.com Similarly, carbamoylated chroman-4-ones can be synthesized through a metal-free cascade radical annulation of 2-(allyloxy)arylaldehydes with oxamic acids. nih.govmdpi.com

A notable application of K₂S₂O₈ is in the synthesis of CF₃-functionalized chroman-4-ones. By using inexpensive CF₃SO₂Na as the trifluoromethyl source and K₂S₂O₈ as the oxidant, intramolecular trifluoromethylacylation of alkenes can be achieved in aqueous media without the need for a transition metal catalyst. acs.org This method provides a direct route to valuable CF₃-containing chroman-4-ones. acs.org

Table 1: Examples of K₂S₂O₈-Mediated Synthesis of Chroman-4-ones

| Radical Precursor | Substrate | Product Type | Reference |

|---|---|---|---|

| Oxalates | 2-(Allyloxy)arylaldehydes | Ester-containing chroman-4-ones | mdpi.com |

| Oxamic Acids | 2-(Allyloxy)arylaldehydes | Carbamoylated chroman-4-ones | nih.govmdpi.com |

| CF₃SO₂Na | 2-(Allyloxy)benzaldehyde | CF₃-functionalized chroman-4-ones | acs.org |

| Diphenylphosphine (B32561) oxide | 2-(Allyloxy)benzaldehydes | Phosphinoylchroman-4-ones | d-nb.infobeilstein-journals.orgnih.gov |

Visible-light-driven photoredox catalysis has surfaced as a green and powerful tool for initiating radical cascade cyclizations to form chroman-4-ones. frontiersin.orgnih.gov This methodology utilizes light energy to drive chemical reactions under mild conditions, often at room temperature. researchgate.netacs.org Various photocatalysts, including iridium and ruthenium complexes, as well as organic dyes, can be employed. researchgate.netfrontiersin.org

This approach has been successfully applied to the synthesis of 3-substituted chroman-4-ones from alkenyl aldehydes using various radical precursors. researchgate.net For example, a visible-light-mediated protocol using fac-Ir(ppy)₃ as a photocatalyst can effectively synthesize 3-substituted chroman-4-ones via a tandem radical addition/cyclization of alkenyl aldehydes. researchgate.net This method demonstrates a broad substrate scope and good functional group tolerance. researchgate.net

Furthermore, a metal- and aldehyde-free visible-light-driven photoredox-neutral alkene acylarylation has been developed to produce 3-(arylmethyl)chroman-4-ones from readily available cyanoarenes. frontiersin.orgnih.gov This process relies on a phosphoranyl radical-mediated acyl radical-initiated cyclization. frontiersin.orgnih.gov The scalability of these photoredox methods highlights their potential for practical applications in organic synthesis. acs.org

Table 2: Examples of Visible-Light-Driven Synthesis of Chroman-4-ones

| Photocatalyst | Radical Precursor/Reactant | Substrate | Product Type | Reference |

|---|---|---|---|---|

| fac-Ir(ppy)₃ | Activated bromides | Alkenyl aldehydes | 3-Substituted 4-chromanones | researchgate.net |

| Not specified (Phosphoranyl radical-mediated) | Cyanoarenes | Alkenes | 3-(Arylmethyl)chroman-4-ones | frontiersin.orgnih.gov |

| FeCl₃ | Carboxylate salts | 2-(Allyloxy)benzaldehyde | Chroman-4-one derivatives | acs.org |

| Iridium catalyst | Difluoroacetic acids | 2-(Allyloxy)arylaldehydes | Difluoroalkylated chroman-4-ones | mdpi.com |

Radical annulation provides a direct pathway to functionalized chroman-4-ones. mdpi.com This strategy often involves the generation of a radical species that adds to the alkene moiety of a 2-(allyloxy)arylaldehyde, initiating a cascade that results in the formation of the chroman-4-one ring system. mdpi.commdpi.com

A specific and important example of this is the phosphinoylation-cyclization cascade. A metal-free, environmentally benign method has been developed for the synthesis of phosphinoylchroman-4-ones from 2-(allyloxy)benzaldehydes and diphenylphosphine oxides. d-nb.infobeilstein-journals.orgnih.gov This reaction is mediated by K₂S₂O₈, which facilitates the generation of a phosphorus-centered radical. beilstein-journals.org This radical then undergoes a tandem C–P and C–C bond formation to yield the desired phosphine (B1218219) oxide-functionalized chroman-4-ones in moderate yields. d-nb.infobeilstein-journals.org This approach is notable for its operational simplicity and broad substrate scope. d-nb.infonih.gov

While a silver-catalyzed method for producing phosphonate-functionalized chroman-4-ones also exists, the metal-free variant using diphenylphosphine oxide offers a greener alternative. d-nb.infobeilstein-journals.org

Classic condensation reactions remain a fundamental and widely used method for the synthesis of the chroman-4-one core, particularly for flavonoid-type structures. The Claisen-Schmidt condensation is a cornerstone of this approach, typically involving the reaction of a substituted 2-hydroxyacetophenone (B1195853) with a benzaldehyde (B42025) derivative in the presence of a base like potassium hydroxide (B78521) (KOH). nih.goveujournal.orgorientjchem.org This reaction first forms a chalcone (B49325) intermediate, which then undergoes cyclization to yield the flavanone (B1672756) (a 2-phenyl-chroman-4-one) or, with subsequent oxidation, a flavonol. nih.gov

The synthesis of various flavone (B191248) and flavonol derivatives, which are structurally related to 3,5,7-Trihydroxychroman-4-one, often employs this methodology. For example, quercetin (B1663063) analogues have been synthesized by the Claisen-Schmidt condensation of a 2,4-dihydroxyacetophenone with a substituted benzaldehyde, followed by cyclization of the resulting chalcone. nih.gov The presence of hydroxyl groups, such as the one at the C-7 position (corresponding to the C-5 position in the starting 2,4-dihydroxyacetophenone), can influence the reaction time and yield. nih.gov

This method's versatility allows for the preparation of a wide range of chroman-4-one derivatives by varying the substituents on both the acetophenone (B1666503) and aldehyde starting materials. eujournal.orgresearchgate.netmdpi.com

The intramolecular oxa-Michael addition is another key strategy for the synthesis of the chroman-4-one ring system. d-nb.info This reaction involves the cyclization of a phenolic substrate containing an α,β-unsaturated ketone or a related Michael acceptor. The phenolic hydroxyl group acts as a nucleophile, attacking the β-position of the unsaturated system to form the heterocyclic ring.

This approach has been effectively utilized in the asymmetric synthesis of chroman derivatives using bifunctional organocatalysts, such as those based on cinchona alkaloids. nih.gov These catalysts can facilitate the enantioselective synthesis of various optically active 2-substituted chromans in high yields from phenol (B47542) derivatives bearing an (E)-α,β-unsaturated ketone moiety. nih.gov

The intramolecular oxa-Michael addition is also a key step in the synthesis of flavanones from propargylamines and water, catalyzed by DBU. organic-chemistry.org In this cascade reaction, a 1,4-conjugate addition of water is followed by an alkyne-allene isomerization and then the crucial intramolecular oxa-Michael addition to form the flavanone structure. organic-chemistry.org Additionally, a unique N₂H₄·H₂O promoted intramolecular oxa-Michael cyclization has been a key step in the total synthesis of the natural product (−)-8-epi-chromazonarol, demonstrating the power of this reaction in constructing complex chroman frameworks. rsc.org

Visible-Light-Driven Photoredox Catalysis

Reduction of Chromones as a Synthetic Route

A common and effective strategy for the synthesis of chroman-4-ones, including the 3,5,7-trihydroxy substituted variant, is through the reduction of the corresponding chromone (B188151). Chromones possess an α,β-unsaturated carbonyl system, which can be selectively reduced to the saturated chroman-4-one structure. acs.orgresearchgate.net This transformation is a key step in many multi-step syntheses of complex chroman-4-one derivatives. bme.huacs.org

The reduction can be achieved using various catalytic hydrogenation methods. For instance, the hydrogenation of appropriately substituted isoflavones, which are a type of chromone, under carefully controlled conditions yields the corresponding racemic isoflavanones (a class of chroman-4-ones). bme.hu Another approach involves the conversion of a chromone to a chromanone, followed by condensation with an aromatic aldehyde to produce 3-benzylidene-chroman-4-ones. bme.hu

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique has been successfully applied to the synthesis of various chroman-4-one derivatives.

For example, a green and efficient microwave-assisted methodology has been developed for the synthesis of isoflavones, which can be precursors to isoflavanones. jocpr.com In this method, a substituted phenol is treated with phenylacetic acid in the presence of a Lewis acid to form a deoxybenzoin (B349326) intermediate. This intermediate is then cyclized in the presence of Vilsmeier reagent and DMF under microwave irradiation to furnish the isoflavone (B191592) product in good yield. jocpr.com This approach significantly reduces the reaction time compared to traditional thermal methods. jocpr.com Microwave irradiation has also been utilized in the synthesis of other flavonoid derivatives, showcasing its broad applicability in this area of organic synthesis. nih.govijpir.com

Regioselective Functionalization of Chroman-4-one Scaffolds

The ability to selectively introduce functional groups at specific positions on the chroman-4-one core is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Various strategies have been developed to achieve regioselective functionalization at different positions of the chroman-4-one scaffold.

Hydroxylation Strategies (Specific to 3,5,7-Trihydroxy Substitution)

The introduction of hydroxyl groups at the 3, 5, and 7-positions of the chroman-4-one scaffold is a key step in the synthesis of this compound and its analogs. These hydroxyl groups are often present in naturally occurring flavonoids and are known to play a significant role in their biological activities.

One synthetic approach involves starting with a precursor that already contains the desired hydroxylation pattern. For instance, the synthesis of certain flavanonols with a this compound A/C ring system has been reported. researchgate.net Another strategy involves the protection of existing hydroxyl groups, followed by the introduction of new ones. For example, in the synthesis of quercetin derivatives, the catechol group can be protected before further modifications. mdpi.com The synthesis of new chromane (B1220400) derivatives, such as 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one, has been achieved from starting materials like p-hydroxybenzaldehyde and ethyl bromopyruvate, followed by cyclization with 1,3,5-trihydroxybenzene and subsequent hydrolysis. researchgate.net

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups at various positions on the chroman-4-one scaffold can significantly influence the molecule's properties. Several methods have been developed for this purpose.

Visible-light-mediated synthesis has been employed for the deaminative alkylation of amino acid-derived Katritzky salts and tandem cyclization with o-(allyloxy)arylaldehydes to produce 3-alkyl-substituted chroman-4-one derivatives. researchgate.net Another visible-light-promoted method involves a radical tandem cyclization for the construction of 3-substituted chroman-4-ones. organic-chemistry.org A zinc-mediated cascade reaction allows for the synthesis of 2-alkyl-substituted chroman-4-ones from 3-chlorochromones. rsc.org

For the introduction of aryl groups, palladium-catalyzed reactions are widely used. For example, a one-pot β-arylation of chromanones with arylboronic acids has been developed for the synthesis of flavanones. acs.org Similarly, the arylation of 4-chromanones in DMSO is a known method for isoflavone synthesis. jocpr.comscirp.org

Derivatization at C-2, C-3, C-6, C-7, and C-8 Positions

The functionalization of the chroman-4-one scaffold at positions C-2, C-3, C-6, C-7, and C-8 allows for the creation of a wide array of derivatives.

C-2 Position: The introduction of substituents at the C-2 position is common in the synthesis of flavanones and other related compounds. For instance, the synthesis of 2-(4-anisyl) chromanone is a key step in the preparation of certain 3-arylidene chromanones.

C-3 Position: The C-3 position is a frequent site for derivatization. 3-Substituted flavanones can be synthesized through a deaminative coupling reaction of 2'-hydroxyaryl ketones with simple amines. organic-chemistry.org Additionally, 3-benzylidene-4-chromanones are readily prepared by the condensation of a chroman-4-one with an appropriate aryl aldehyde. researchgate.netnih.govjst.go.jp

C-6, C-7, and C-8 Positions: The aromatic A-ring of the chroman-4-one scaffold can also be functionalized. For example, 3-benzylidene-7-methoxychroman-4-ones have been synthesized by condensing 7-methoxychroman-4-one with suitable aldehydes. researchgate.net The synthesis of compounds with substitutions at the C-6 and C-8 positions has also been reported, often to explore their biological activities. mdpi.com

Synthesis of Specific Analogs (e.g., benzylidene, flavanones, isoflavanones, spirochromanones)

The versatility of the chroman-4-one scaffold allows for the synthesis of a variety of complex and biologically relevant analogs.

Benzylidene Chromanones: These compounds are typically synthesized through the acid- or base-catalyzed condensation of a chroman-4-one with a substituted benzaldehyde. researchgate.netnih.govjst.go.jp The reaction conditions can influence the yield and the stereochemistry of the resulting product.

Flavanones: Flavanones can be synthesized via several routes, including the palladium-catalyzed dehydrogenation of chromanones followed by arylation with arylboronic acids. organic-chemistry.org An alternative method involves the intramolecular conjugate addition of α-substituted chalcones catalyzed by chiral thioureas. acs.org

Isoflavanones: The synthesis of isoflavanones often starts from the corresponding isoflavones, which can be prepared through various methods, including the cyclization of deoxybenzoins. jocpr.comrsc.org The subsequent reduction of the isoflavone yields the isoflavanone. bme.hu A one-step conversion of racemic isoflavanones to enantiopure isoflavans has also been described, which involves a domino asymmetric transfer hydrogenation/deoxygenation. acs.org

Spirochromanones: These complex structures, where a spirocyclic system is fused to the chroman-4-one core, have been synthesized through various methods. jocpr.comjocpr.com One approach involves a multi-step sequence including cyclization, deprotection, coupling, and condensation reactions. jocpr.com Another method utilizes a modified Algar–Flynn–Oyamada reaction to create spirochromone-flavonol derivatives in a one-pot synthesis. osi.lv The Kabbe condensation reaction in an ionic liquid has also been used for the synthesis of bis-spirochromanones. ncl.res.in Furthermore, 1,3-dipolar cycloaddition reactions have been employed to synthesize hybrid derivatives of spirochromanone and isoxazole/isoxazoline. bohrium.com

Development of Novel Synthetic Pathways for Ester-Containing Derivatives

The synthesis of ester derivatives from this compound (naringenin) or its glycoside precursor, naringin (B1676962), is a significant area of research. The primary motivation for these structural modifications is to improve the lipophilicity of the flavonoid, which can enhance its applicability in lipophilic systems such as food matrices, cosmetics, and pharmaceuticals. researchgate.netmdpi.com Methodologies for creating these derivatives can be broadly categorized into enzymatic and chemical synthesis.

Enzymatic acylation is often preferred over chemical methods because it is highly regioselective and can be performed under milder reaction conditions, which helps to preserve the sensitive phenolic structure of the flavonoid. core.ac.ukosti.gov This approach avoids the need for complex protection and deprotection steps that are often required in traditional chemical synthesis. osti.govjocpr.com Lipases are the most commonly used enzymes for this purpose, with lipase (B570770) B from Candida antarctica (often immobilized, as in Novozym 435) being particularly effective due to its high selectivity and acylation rates. osti.govnih.gov

Chemical synthesis provides an alternative route, typically involving a multi-step process that includes the protection of reactive hydroxyl groups, followed by acylation and subsequent deprotection. jocpr.com This method allows for the generation of specific derivatives that may be difficult to obtain enzymatically. jocpr.comjocpr.com

Enzymatic Esterification Research Findings

Enzymatic synthesis has been successfully employed to produce a variety of naringenin (B18129) and naringin esters. The choice of enzyme, acyl donor, solvent, and other reaction parameters like temperature and substrate molar ratio are critical for optimizing the conversion yield.

Key research findings include:

High-Yield Synthesis of Naringin Oleate (B1233923): Optimized conditions for the synthesis of naringin oleate using Lipozyme TL IM as the biocatalyst achieved a conversion rate of 93.10%. The optimal conditions were identified as an enzyme concentration of 10 g/L, a naringin to oleic acid molar ratio of 1:20, a reaction temperature of 40 °C, and acetonitrile (B52724) as the solvent, with a reaction time of 48 hours. mdpi.com

Influence of Reaction Parameters: Studies have shown that a fivefold excess of oleic acid is optimal for the esterification of naringin using Novozym® 435, leading to a maximum conversion of 86% in acetonitrile. core.ac.ukunibl.org The concentration of the flavonoid is also a key parameter, with 30 mM being optimal for naringin esterification in one study. core.ac.uk

Solvent-Free Synthesis: An eco-friendly, solvent-free process has been developed using triacetin (B1683017) as both the acetyl donor and the solvent. This method achieved 100% conversion for naringin, demonstrating a high-productivity approach for creating flavonoid acetates. osti.gov

Regioselective Acylation: Immobilized Candida antarctica lipase has been used for the highly selective esterification of the primary hydroxyl group on the sugar moiety of naringin. researchgate.net For instance, the reaction of naringin with ricinoleic acid or castor oil using immobilized lipase in the presence of molecular sieves selectively produces naringin 6″-ricinoleate. d-nb.info

Table 1: Enzymatic Synthesis of this compound (Naringin) Ester Derivatives

| Enzyme | Acyl Donor | Solvent | Molar Ratio (Flavonoid:Acyl Donor) | Temperature (°C) | Time (h) | Conversion Yield (%) | Derivative |

|---|---|---|---|---|---|---|---|

| Lipozyme TL IM | Oleic Acid | Acetonitrile | 1:20 | 40 | 48 | 93.10 | Naringin Oleate |

| Novozym® 435 | Oleic Acid | Acetonitrile | 1:5 | 65 | 72 | 86 | Naringin Oleate |

| Immobilized Candida antarctica lipase | Palmitic Acid | 2-Methyl 2-butanol | N/A | N/A | 55 | 43 | Naringin 6''-O-palmitate |

| Immobilized lipase | Ricinoleic Acid | Acetone | N/A | 50 | N/A | N/A | Naringin 6″-ricinoleate |

Chemical Synthesis Research Findings

While enzymatic methods are common, chemical synthesis offers a robust alternative for producing specific ester derivatives.

Key research findings include:

Four-Step Synthesis from Naringin: A complete chemical synthesis procedure involving benzylation, hydrolysis, acylation, and hydrogenation has been used to obtain three acylated derivatives of naringenin from naringin as the starting material. jocpr.comjocpr.com This process allows for regioselective acylation at the C7 hydroxyl group. jocpr.com

Synthesis of Senecioic Acid Esters: Structural modifications of naringenin through esterification with senecioic acid have been performed to generate novel derivatives, including 7-O-senecioic ester naringenin and 7,4′-O-disenecioic ester naringenin. mdpi.comnih.gov

Table 2: Chemical Synthesis of this compound (Naringenin) Ester Derivatives

| Derivative Name | Synthesis Route | Yield (%) |

|---|---|---|

| Naringenin-7-O-acetate | Benzylation-hydrolysis-acylation-hydrogenation | 87 |

| Naringenin-5,7-O-di-propionate | Benzylation-hydrolysis-acylation-hydrogenation | 92 |

| Naringenin-7-O-valerate | Benzylation-hydrolysis-acylation-hydrogenation | 80 |

| 7-O-senecioic ester naringenin | Esterification with senecioic acid | N/A |

Spectroscopic and Advanced Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of 3,5,7-trihydroxychroman-4-one and its derivatives. Through ¹H NMR, ¹³C NMR, and various 2D NMR experiments, chemists can map out the carbon-hydrogen framework and establish the connectivity of atoms within the molecule.

¹H NMR Spectroscopy provides information about the chemical environment and coupling interactions of protons. For a derivative, 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one, ¹H NMR spectra are typically recorded at 400 MHz using an internal standard like Dimethylsulfoxide (DMSO). researchgate.net The chemical shifts (δ) are expressed in parts per million (ppm). researchgate.net In a related compound, quercetin (B1663063), which shares the chroman-4-one core, characteristic proton signals are observed. bmrb.io For instance, the protons on the A-ring typically appear as distinct singlets or doublets, while the protons on the B-ring exhibit more complex splitting patterns due to their coupling with adjacent protons. bmrb.io

¹³C NMR Spectroscopy , often recorded at 100 or 125 MHz, complements the ¹H NMR data by providing information about the carbon skeleton. researchgate.netbmrb.io The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their substituents. For example, the carbonyl carbon (C-4) of the chroman-4-one ring typically resonates at a significantly downfield chemical shift. The carbon atoms of the aromatic rings appear in the aromatic region of the spectrum, with their specific shifts influenced by the positions of the hydroxyl groups. bmrb.io

2D NMR Spectroscopy techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for assembling the complete molecular structure. bmrb.io

COSY experiments establish correlations between protons that are coupled to each other, helping to identify adjacent protons within the same spin system. bmrb.io

HSQC spectra correlate protons directly to the carbons they are attached to, allowing for the unambiguous assignment of proton and carbon signals. bmrb.io

Table 1: Representative ¹H and ¹³C NMR Data for a Quercetin Derivative (a related 3,5,7-trihydroxychromen-4-one) bmrb.io

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| H-2' | 7.7006 | 115.6717 |

| H-5' | 6.9087 | 115.1585 |

| H-6' | 7.5563 | 120.0343 |

| H-6 | 6.2034 | 98.2258 |

| H-8 | 6.4303 | 93.397 |

| C-2 | - | 146.8228 |

| C-3 | - | 135.7951 |

| C-4 | - | 175.8879 |

| C-5 | - | 160.7699 |

| C-6 | - | 98.2258 |

| C-7 | - | 163.9306 |

| C-8 | - | 93.397 |

| C-9 | - | 156.1732 |

| C-10 | - | 103.0537 |

| C-1' | - | 121.9985 |

| C-2' | - | 115.6717 |

| C-3' | - | 145.1029 |

| C-4' | - | 147.7471 |

| C-5' | - | 115.1585 |

| C-6' | - | 120.0343 |

Data obtained in DMSO at 298K. bmrb.io

Mass Spectrometry (MS, HRESIMS, EIMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Electron Ionization Mass Spectrometry (EIMS) are commonly employed methods.

HRESIMS provides highly accurate mass measurements, which allows for the determination of the molecular formula of a compound. For instance, the molecular formula of quercetin, a related compound, is C₁₅H₁₀O₇, with a monoisotopic mass of 302.04265266. bmrb.io This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

In the analysis of a synthesized derivative, 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one, Time-of-Flight Mass Spectrometry (TOF-MS) was utilized to record the mass spectra. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.net In the context of this compound and its analogues, IR spectroscopy is instrumental in confirming the presence of key functional groups. researchgate.net

The IR spectrum of a compound like 2-(4-hydroxybenzyl)-3,5,7-trihydroxychroman-4-one, typically measured in a KBr matrix, would exhibit characteristic absorption bands. researchgate.net These include:

A broad absorption band in the region of 3400-3200 cm⁻¹, corresponding to the O-H stretching vibrations of the hydroxyl groups.

A sharp, strong absorption band around 1650-1600 cm⁻¹, which is characteristic of the C=O stretching vibration of the ketone in the chroman-4-one ring system.

Absorption bands in the region of 1600-1450 cm⁻¹, corresponding to the C=C stretching vibrations of the aromatic rings.

C-O stretching vibrations for the ether linkage in the chroman ring and the hydroxyl groups would appear in the 1300-1000 cm⁻¹ region.

The functionalization of nanoparticles with a related compound, 2-(2,4-dihydroxyphenyl)-3,5,7-trihydroxychromen-4-one (morin), was confirmed using Fourier Transform Infrared Spectroscopy (FTIR). nih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Stereochemical Assignment

Electronic Circular Dichroism (ECD) spectroscopy is a crucial technique for determining the absolute configuration of chiral molecules. Since this compound can exist as enantiomers, ECD is used to assign the stereochemistry at the chiral centers.

The ECD spectrum arises from the differential absorption of left and right circularly polarized light by a chiral molecule. The sign and intensity of the Cotton effects in the ECD spectrum are characteristic of the spatial arrangement of the chromophores in the molecule. For complex structures like (2R,3R)-2-(2,4-Dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one, ECD spectra are essential for confirming the absolute configuration. The experimental ECD spectrum is often compared with quantum chemical calculations of the theoretical ECD spectra for the possible stereoisomers to make an unambiguous assignment. This technique has been applied to determine the absolute configurations of various flavonoid derivatives. acs.org

X-ray Diffraction Analysis for Solid-State Structure Determination

For quercetin monohydrate, a closely related compound, X-ray diffraction analysis has provided detailed structural information. nih.gov The crystal structure reveals the planarity of the chromen-4-one ring system and the relative orientation of the B-ring. nih.gov The analysis of quercetin monohydrate showed a monoclinic crystal system with the space group P 1 21/c 1. nih.gov The unit cell parameters were determined to be a = 8.7370 Å, b = 4.8520 Å, and c = 30.1600 Å, with β = 95.520°. nih.gov Such data is invaluable for understanding the intermolecular interactions, such as hydrogen bonding, that govern the packing of the molecules in the crystal lattice. This technique has also been used to define the regiochemistry of other flavonoid derivatives. acs.org

Integration of Spectroscopic Data for Structure Confirmation

The unambiguous structural elucidation of this compound and its derivatives relies on the integration of data from multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combination leads to a comprehensive and confirmed structure.

The process typically begins with mass spectrometry to determine the molecular formula. researchgate.net Subsequently, IR spectroscopy is used to identify the key functional groups present. researchgate.net ¹H and ¹³C NMR spectroscopy, along with 2D NMR techniques, are then employed to establish the carbon-hydrogen framework and the connectivity of the atoms. researchgate.netbmrb.io For chiral molecules, ECD spectroscopy is essential for determining the absolute stereochemistry. Finally, if suitable crystals can be obtained, X-ray diffraction analysis provides the ultimate confirmation of the three-dimensional structure in the solid state. nih.gov This integrated approach ensures the accurate and reliable characterization of complex natural and synthetic products.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to understand the intrinsic properties of a molecule, such as its geometry, electronic structure, and reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3,5,7-Trihydroxychroman-4-one, DFT has been utilized to optimize its molecular geometry and analyze its electronic properties, which are crucial for its antioxidant activity. mdpi.comscience.gov

Studies have shown that the geometric structure of flavonoids, including aromadendrin (B1667607), can be optimized using the B3LYP functional with various basis sets like def-TZVP and 6-311++G(d,p). mdpi.comscience.gov The planarity of the flavonoid structure is believed to enhance the electron conjugation effect, which in turn increases its antioxidant capacity. mdpi.com Key parameters determining antioxidant potency, such as Bond Dissociation Enthalpy (BDE), Ionization Potential (IP), and Proton Dissociation Enthalpy (PDE), have been calculated. mdpi.commdpi.com A lower BDE value for the O-H bond indicates that the hydrogen atom can be more easily donated to scavenge free radicals. mdpi.com Quantum chemical calculations have been instrumental in estimating the reactivity of phenolic hydrogens, which are the primary contributors to radical capture. mdpi.com

| Compound | Calculated Parameter | Value (kcal/mol) | Hydroxyl Group Position |

|---|---|---|---|

| Aromadendrin | Bond Dissociation Enthalpy (BDE) | 75.5 | 4'-OH |

| Ionization Potential (IP) | 113.2 | ||

| Proton Dissociation Enthalpy (PDE) | 113.3 |

The Quantum Theory of Atoms in Molecules (QTAIM) is a method used to analyze the electron density distribution to characterize chemical bonding. While detailed QTAIM analyses for this compound were not prominent in the reviewed literature, related quantum chemical studies have investigated the impact of phenolic O-H versus C-ring C-H bond cleavage on its antioxidant potency, providing insights into its reaction mechanisms. researchgate.netacs.org

Density Functional Theory (DFT) for Electronic Properties and Molecular Geometries

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used to understand how this compound might inhibit specific protein targets. knu.edu.afnih.gov

Molecular docking studies have revealed that this compound and its derivatives can interact with a variety of protein targets through a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. knu.edu.afresearchgate.net For instance, aromadendrin has been shown to form strong hydrogen bonds and van der Waals interactions within the active site of Acyl-Homoserine Lactone (AHL) synthase, a key enzyme in bacterial quorum sensing. knu.edu.afknu.edu.af Similarly, its glycoside derivative interacts with the main protease (Mpro) of SARS-CoV-2 via conventional and carbon-hydrogen bonds, as well as Pi-alkyl and Pi-cation interactions. researchgate.net Other studies have identified interactions with the estrogen receptor protein through hydrogen and alkyl bonds and with the Mpox H1 phosphatase at critical active site residues like Asp 79 and Arg 116. japsonline.com In a study on flavonol synthase, site-directed mutagenesis was computationally modeled to increase hydrogen bonding and improve the binding efficiency of dihydrokaempferol (B1209521). nih.gov

| Compound Derivative | Protein Target | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Aromadendrin | Acyl-Homoserine Lactone (AHL) Synthase (1KZF) | Not specified | Hydrogen bonds, van der Waals knu.edu.afknu.edu.af |

| Dihydrokaempferol-3-glucoside | SARS-CoV-2 Main Protease (Mpro) | Not specified | Hydrogen bonds (conventional & carbon), Pi-alkyl, Pi-cation researchgate.net |

| Aromadendrin | Mpox Dual Specificity H1 Phosphatase | Asp 79, Arg 116 | Hydrogen bonds, Hydrophobic interactions |

| Dihydrokaempferol-3-glucoside | SARS-CoV-2 Main Protease (Mpro) | CYS145, HIS41 | Not specified scispace.com |

| Aromadendrin | Estrogen Receptor | Glu353, Leu387, Arg394 (by related compound) | Hydrogen bonds, Alkyl bonds japsonline.com |

A primary output of molecular docking is the prediction of the binding affinity, often expressed as a binding energy score (e.g., in kcal/mol), which estimates the strength of the protein-ligand interaction. knu.edu.afnih.gov Lower binding energy values typically indicate a more favorable and stable interaction. Studies have consistently shown that this compound and its derivatives exhibit favorable binding affinities for various targets. For example, aromadendrin demonstrated a binding energy of -6.78 kcal/mol with AHL synthase. knu.edu.af A derivative, 7-O-methyl-aromadendrin, showed a similar affinity of -6.66 kcal/mol with the same target. nih.gov Dihydrokaempferol was found to have a binding affinity of -7.1 kcal/mol with targets related to hypertension, while its glucoside derivative had an affinity of -8.96 kcal/mol for the SARS-CoV-2 main protease. scispace.com

| Compound | Protein Target | Binding Affinity (kcal/mol) | Inhibition Constant (Ki) |

|---|---|---|---|

| Aromadendrin | Acyl-Homoserine Lactone Synthase | -6.78 knu.edu.af | 10.73 µM knu.edu.af |

| 7-O-Methyl-Aromadendrin | Acyl-Homoserine Lactone Synthase | -6.66 nih.gov | Not Reported |

| Dihydrokaempferol | Hypertension-related targets (e.g., MMP9, TLR4) | -7.1 | Not Reported |

| Dihydrokaempferol-3-glucoside | SARS-CoV-2 Main Protease | -8.96 scispace.com | 270.09 nM scispace.com |

| Aromadendrin | Mpox H1 Phosphatase | -6.2 | Not Reported |

| Dihydrokaempferol | Flavonol Synthase (Mutant_2) | -7.6 nih.gov | Not Reported |

| Dihydrokaempferol | Flavonol Synthase (Mutant_3) | -8.2 nih.gov | Not Reported |

Protein-Ligand Interaction Analysis

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are used to study the physical movement of atoms and molecules over time, providing insights into the stability and flexibility of the protein-ligand complex under conditions that mimic a biological environment. knu.edu.afmdpi.com These simulations, often running for hundreds of nanoseconds, validate the interactions predicted by molecular docking. knu.edu.afnrfhh.com

For this compound, MD simulations have been performed using platforms like GROMACS and AMBER. knu.edu.afmdpi.com Studies on the aromadendrin-AHL synthase complex showed that the compound forms stable hydrogen bonds, leading to increased structural compactness and reduced residue fluctuation in the protein, as measured by Root Mean Square Deviation (RMSD), Radius of Gyration (Rg), and Root Mean Square Fluctuation (RMSF) analyses. knu.edu.af Similarly, MD simulations revealed that a compound incorporating the this compound scaffold could stably bind to the PI3Kδ protein. mdpi.comdntb.gov.uaresearchgate.net In another study, 200 ns simulations of dihydrokaempferol with a G-protein coupled receptor showed that while the ligand remained in the binding site, it induced some structural deviation in the protein complex. nrfhh.com These dynamic studies are crucial for confirming that the interactions observed in static docking models are maintained in a more realistic, flexible system. nih.govresearchgate.net

Conformational Stability and Dynamics of Protein-Ligand Complexes

Molecular dynamics (MD) simulations are instrumental in assessing the stability of a protein-ligand complex over time in a simulated physiological environment. Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to analyze the conformational stability and dynamics. computabio.com

Studies on aromadendrin have shown its ability to form stable complexes with various protein targets. For instance, when complexed with human casein kinase 2 alpha, MD simulations indicated a significant decrease in the fluctuations of the protein residues compared to the unbound protein (apoprotein), suggesting that the binding of aromadendrin stabilizes the protein structure. researchgate.net All protein residues in the complex displayed fluctuations below 4 angstroms, which is a marker of a stable system. researchgate.net

In another study involving Acyl-Homoserine Lactone (AHL) synthase, the binding of aromadendrin was found to reduce the conformational instability of the enzyme. knu.edu.af The average RMSD of the AHL synthase enzyme decreased from 0.338±0.055 nm in its free state to 0.313±0.03 nm when complexed with aromadendrin, further indicating that the complex form has greater structural stability. knu.edu.af Similarly, MD simulations of Silibinin (B1684548), a compound that incorporates the this compound backbone, showed that it could bind stably to the PI3Kδ protein, which is a target in Diffuse Large B-Cell Lymphoma. mdpi.comresearchgate.netresearchgate.netnih.gov The stability of this binding is a crucial first step for the compound to exert its therapeutic effect. mdpi.comresearchgate.net

Furthermore, aromadendrin has been observed to induce adaptive conformational changes to optimize its interactions within a binding site. knu.edu.af This flexibility allows for the maintenance of key hydrogen bonds with amino acid residues, highlighting its strong binding affinity. knu.edu.af

| Target Protein | Key Findings from MD Simulations | Reference |

| Human Casein Kinase 2 Alpha | Significant decrease in RMSF, with all residues fluctuating below 4 Å, indicating complex stability. | researchgate.net |

| Acyl-Homoserine Lactone (AHL) Synthase | Reduced conformational instability; average RMSD decreased from 0.338 nm (free) to 0.313 nm (complexed). | knu.edu.af |

| PI3Kδ | The this compound containing molecule, Silibinin, binds stably to the protein. | mdpi.comresearchgate.net |

Binding Free Energy Calculations (e.g., MM-PBSA)

To quantify the binding affinity between a ligand and a protein, binding free energy calculations are employed. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) and its variant, MM-GBSA, are popular methods for estimating the free energy of binding from MD simulation trajectories. nih.govsemanticscholar.orgnih.gov These calculations consider van der Waals interactions, electrostatic interactions, and solvation energies. nih.gov

For the complex of aromadendrin with human casein kinase 2 alpha, MM-GBSA calculations predicted a favorable binding affinity of -26.38 kcal/mol, which indicates a stable complex. researchgate.net Hotspot residue analysis revealed that this binding is primarily driven by interactions with amino acid residues VAL A:116, MET A:163, and LYS A:170. researchgate.net

In a separate analysis, the binding free energy of catechin, a flavonoid structurally similar to aromadendrin, with Interleukin-6 (IL-6) was calculated using the MM-PBSA approach, yielding a strong affinity of -56.847 kJ/mol. rasayanjournal.co.in While not directly for this compound, these findings for related flavonoids underscore the potential for strong, energetically favorable interactions with protein targets. For instance, Quercetin (B1663063), which also shares a similar core structure, showed an estimated free binding energy of -14 kcal/mol with the CTX-M-15 enzyme. nih.govsemanticscholar.org

| Ligand-Protein Complex | Method | Calculated Binding Free Energy | Key Interacting Residues | Reference |

| Aromadendrin - Human Casein Kinase 2 Alpha | MM-GBSA | -26.38 kcal/mol | VAL A:116, MET A:163, LYS A:170 | researchgate.net |

| Quercetin - CTX-M-15 | MM-GBSA/PBSA | -14 kcal/mol | Not Specified | nih.govsemanticscholar.org |

| Catechin - Interleukin-6 | MM-PBSA | -56.847 kJ/mol | Not Specified | rasayanjournal.co.in |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.orgexcli.de These models are used to predict the activity of new or untested chemicals. wikipedia.orgnih.gov

While specific, detailed QSAR models exclusively focused on this compound are not extensively documented in the provided results, it has been included as a compound in broader QSAR studies. For example, dihydrokaempferol (an alternative name for aromadendrin) was identified as having strong antioxidant activity in a study that could serve as a basis for QSAR analysis of anti-inflammatory drugs. researchgate.net The development of QSAR models often involves generating various molecular descriptors that capture the physicochemical properties of the compounds. excli.denih.gov

The general approach involves building a model using a dataset of compounds with known activities. frontiersin.org For instance, a study on anti-malarial compounds used methods like support vector machines (SVM) to build QSAR models from 2D descriptors, which were then used for virtual screening. frontiersin.org Such methodologies could be applied to a series of this compound derivatives to build predictive models for a specific biological activity.

Cheminformatics and Virtual Screening Applications

Cheminformatics combines information resources to transform data into knowledge, aiding in lead identification and optimization. unistra.fr A key application within cheminformatics is virtual screening, a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. frontiersin.orgnih.govmdpi.com

The this compound scaffold has been identified through such screening processes. In a study targeting PI3Kδ for Diffuse Large B-Cell Lymphoma, high-throughput virtual screening (HTVS) of a natural product database was performed using methods like LibDock. mdpi.com This screening led to the identification of Silibinin, which contains the this compound core, as a potential PI3Kδ inhibitor. mdpi.comresearchgate.netnih.govdntb.gov.ua This suggests that the this compound structure may be a novel backbone for PI3Kδ inhibitors. mdpi.com

In another virtual screening campaign against the SARS-CoV-2 main protease (Mpro), a derivative of trihydroxychroman (SN02) was identified as a promising inhibitor. srce.hr This compound exhibited a very favorable MM-GBSA score of –40.9 kcal/mol, indicating strong potential binding affinity. srce.hr These examples highlight how virtual screening can effectively sift through vast chemical space to pinpoint promising candidates based on the this compound structure for further experimental validation. frontiersin.orgresearchgate.net

| Target Protein | Screening Method | Identified Compound/Scaffold | Key Finding | Reference |

| PI3Kδ | High-Throughput Virtual Screening (HTVS) | Silibinin (contains this compound) | Identified as a novel PI3Kδ inhibitor backbone. | mdpi.comresearchgate.net |

| SARS-CoV-2 Mpro | Structure-Based Virtual Screening | Trihydroxychroman derivative (SN02) | Exhibited a promising MM-GBSA score of -40.9 kcal/mol. | srce.hr |

Peptidomimetic Design and Conformational Analysis

Peptidomimetic design involves creating molecules that mimic the structure and function of peptides. This approach is often used to develop drugs with improved properties, such as better stability or oral bioavailability. Flavonoid structures like this compound can serve as scaffolds for designing such molecules. For instance, the main protease of SARS-CoV-2 has been targeted by peptidomimetic inhibitors, and flavonoids have been rationally designed to inhibit this enzyme. nih.govexplorationpub.com

Mechanistic Investigations of Biological Activities in Vitro and in Silico

Enzyme Inhibition Studies

Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition

Recent in silico and in vitro studies have identified 3,5,7-trihydroxychroman-4-one as a novel backbone for the inhibition of Phosphoinositide 3-Kinase Delta (PI3Kδ). mdpi.comresearchgate.net PI3Kδ is a crucial enzyme in the PI3K/Akt/mTOR signaling pathway, which is often hyperactivated in certain cancers, such as Diffuse Large B-Cell Lymphoma (DLBCL). mdpi.comdntb.gov.ua

A study utilizing high-throughput virtual screening of a natural product database identified silibinin (B1684548), a compound incorporating the this compound structure, as a potent PI3Kδ inhibitor. mdpi.comresearchgate.net Molecular docking simulations revealed that silibinin exhibits a high docking score and a favorable binding mode within the active pocket of PI3Kδ. mdpi.comscite.ai The this compound moiety of silibinin was observed to overlap significantly with the purine (B94841) ring of idelalisib, a known PI3Kδ inhibitor, suggesting this core structure is key to its inhibitory activity. mdpi.com

Kinase assays confirmed that silibinin inhibits PI3Kδ activity in a dose-dependent manner. mdpi.comresearchgate.net Furthermore, molecular dynamics simulations indicated that the binding of silibinin to PI3Kδ is stable. mdpi.comscite.ai Network pharmacology analysis further supported these findings, suggesting that silibinin exerts its therapeutic effects on DLBCL by inhibiting PI3Kδ and subsequently modulating the PI3K/Akt pathway. scite.ainih.gov

Table 1: In Silico and In Vitro Findings for PI3Kδ Inhibition by a this compound-containing compound (Silibinin)

| Analysis Type | Key Findings | Significance |

| Molecular Docking | High docking score and good binding mode with PI3Kδ. mdpi.comscite.ai | Suggests strong and specific interaction with the enzyme's active site. |

| Kinase Assay | Dose-dependent inhibition of PI3Kδ activity. mdpi.comresearchgate.net | Confirms the inhibitory effect on the enzyme's function. |

| Molecular Dynamics | Stable binding to PI3Kδ. mdpi.comscite.ai | Indicates a durable inhibitory interaction. |

| Network Pharmacology | Inhibition of PI3K/Akt pathway. scite.ainih.gov | Elucidates the downstream cellular effects of PI3Kδ inhibition. |

Sirtuin 2 (SIRT2) Inhibition

Sirtuin 2 (SIRT2) is a member of the sirtuin family of NAD+-dependent protein deacetylases, which are involved in various cellular processes, including cell cycle regulation and stress response. nih.gov While some sirtuins are nuclear, SIRT2 is primarily located in the cytoplasm. nih.govsci-hub.se Inhibition of SIRT2 has been investigated as a potential therapeutic strategy for neurodegenerative diseases. nih.gov

Studies have shown that certain compounds can act as SIRT2 inhibitors. For instance, AGK-2 is a known selective inhibitor of SIRT2. nih.gov The inhibition of SIRT2 has been linked to neuroprotective effects in experimental models of conditions like Parkinson's and Huntington's diseases. nih.gov While direct studies on this compound as a SIRT2 inhibitor are limited, related flavonoid structures have been investigated for their effects on sirtuin pathways. For example, luteolin (B72000) has been shown to upregulate the expression of SIRT1, another sirtuin, which has a protective role against oxidative stress. researchgate.net This suggests that flavonoids with similar core structures might interact with the sirtuin family of enzymes, although the specific effects on SIRT2 require further investigation.

Pteridine Reductase 1 (PTR1) Inhibition

Pteridine reductase 1 (PTR1) is an enzyme found in trypanosomatid parasites, such as Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). nih.gov This enzyme is a part of the folate biosynthesis pathway, which is essential for the parasite's survival. nih.gov As trypanosomes cannot synthesize folates de novo and must scavenge them from their host, the enzymes in this pathway are attractive drug targets. nih.gov

PTR1 is a short-chain dehydrogenase/reductase that catalyzes the NADPH-dependent reduction of biopterins and folates. nih.gov It functions as a homotetramer with four active sites. nih.gov The inhibition of both PTR1 and dihydrofolate reductase (DHFR), another enzyme in the same pathway, is a promising strategy for developing anti-trypanosomal drugs. nih.gov While specific studies focusing on this compound as a direct inhibitor of PTR1 are not extensively detailed in the provided results, the general class of flavonoids and related phenolic compounds are often investigated for their inhibitory effects on various enzymes in pathogenic organisms.

Monoamine Oxidase B (MAO-B) Inhibition

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). nih.govexplorationpub.com Inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease, as it can help to increase dopamine levels in the brain. nih.govexplorationpub.com

Several natural compounds have been investigated for their MAO-B inhibitory potential. For example, studies have shown that naringenin (B18129), a flavonoid, is a potential MAO-B inhibitor. tmrjournals.com Additionally, chlorogenic acid derivatives have been identified as MAO-B inhibitors. scielo.org.mx While direct and detailed mechanistic studies on this compound as a MAO-B inhibitor are not explicitly available in the search results, the broader class of flavonoids, to which this core structure belongs, has shown promise in this area. Quercetin (B1663063), a flavonoid with a similar structure, has been shown to reduce levels of MAO-B in the brain. explorationpub.com

Other Enzyme Targets (e.g., α-glucosidase, DGAT, PTP1B)

α-Glucosidase is a key enzyme in carbohydrate metabolism, responsible for breaking down complex carbohydrates into absorbable monosaccharides. mdpi.comcmu.ac.th Inhibition of this enzyme can delay glucose absorption and reduce postprandial hyperglycemia, making it a target for the management of type 2 diabetes. mdpi.comnih.gov Several flavonoids and phenolic compounds have demonstrated α-glucosidase inhibitory activity. mdpi.com For instance, luteolin has been shown to have higher α-glucosidase inhibitory activity than acarbose, a marketed α-glucosidase inhibitor. mdpi.com While specific IC50 values for this compound are not provided, related flavonoid structures have shown significant inhibitory potential.

Diacylglycerol O-acyltransferase (DGAT) is an enzyme involved in the synthesis of triglycerides. Its inhibition is being explored as a potential therapeutic strategy for metabolic disorders. While the provided search results mention DGAT in a list of targets, specific mechanistic studies on the inhibition of DGat by this compound are not detailed. med-life.cn

Protein tyrosine phosphatase 1B (PTP1B) is a negative regulator of the insulin (B600854) signaling pathway, and its inhibition is considered a promising approach for the treatment of type 2 diabetes and obesity. nih.govresearchgate.net Several natural compounds, including flavonoids, have been identified as PTP1B inhibitors. nih.govresearchgate.net For example, baicalin, a flavonoid, has been reported as a selective mixed inhibitor of PTP1B with an IC50 value of 3.87 ± 0.45 μM. researchgate.net In silico studies have also identified naringin (B1676962) as a potential PTP1B inhibitor with a strong binding affinity. azpharmjournal.com The inhibitory mechanism often involves interaction with key residues in the active site of the enzyme, leading to enhanced insulin signaling. nih.gov

Table 2: Other Enzyme Targets of this compound and Related Flavonoids

| Enzyme Target | Biological Role | Inhibitory Potential of Related Compounds |

| α-Glucosidase | Carbohydrate digestion | Luteolin shows potent inhibition. mdpi.com |

| DGAT | Triglyceride synthesis | Mentioned as a potential target. med-life.cn |

| PTP1B | Negative regulation of insulin signaling | Baicalin and naringin are identified as inhibitors. researchgate.netazpharmjournal.com |

Antiproliferative and Apoptosis-Inducing Mechanisms (In Vitro)

The this compound core structure is present in many flavonoids that have demonstrated antiproliferative and apoptosis-inducing activities in various cancer cell lines. researchgate.netnih.gov

Quercetin, a well-studied flavonoid with this core structure, has been shown to inhibit the proliferation of various cancer cells, including breast, lung, and colon cancer cells. rsc.orgsmolecule.com Its mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and modulation of various signaling pathways. nih.govsmolecule.com

In vitro studies have shown that compounds containing the this compound scaffold can induce apoptosis through both intrinsic and extrinsic pathways. For instance, silibinin, which contains this core, has been shown to induce apoptosis in lung cancer cells via the mitochondrial pathway, characterized by changes in the expression of Bcl-2 family proteins and activation of caspases. orscience.ru Specifically, a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax have been observed, leading to the activation of caspase-9 and caspase-3. orscience.ru

Furthermore, some flavonoids can induce apoptosis by increasing the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death. acs.org For example, one study on a butanolide compound demonstrated that it induced apoptosis in HeLa cells by increasing intracellular H2O2 and/or peroxide levels, leading to a reduction in mitochondrial transmembrane potential and activation of caspases 3/7. acs.org

Table 3: Antiproliferative and Apoptotic Effects of Compounds with a this compound Core

| Mechanism | Key Molecular Events | Example Compound(s) |

| Induction of Apoptosis | Activation of caspases, modulation of Bcl-2 family proteins. orscience.ru | Silibinin orscience.ru |

| Cell Cycle Arrest | Inhibition of cell division at various phases. nih.gov | Quercetin nih.gov |

| Increased ROS Production | Generation of intracellular H2O2/peroxide. acs.org | Secokotomolide A acs.org |

Effects on Cancer Cell Lines

The compound this compound, also known as aromadendrin (B1667607) or dihydrokaempferol (B1209521), has demonstrated cytotoxic effects across a range of human cancer cell lines in laboratory settings. Research indicates that this natural flavonoid can inhibit the growth of various cancer cells, with its efficacy varying depending on the cell line. caymanchem.comigib.res.in

Studies have reported its activity against breast, lung, liver, gastric, and colon cancer cells. caymanchem.comigib.res.in For instance, aromadendrin has shown inhibitory effects on BT474 breast carcinoma, ChaGo-K-1 lung carcinoma, HepG2 liver carcinoma, KATO III gastric carcinoma, and SW620 colon carcinoma cells. caymanchem.comigib.res.in Further investigations have explored its impact on different colon cancer cell lines, including SW48, SNU-C1, COLO 205, RKO, LS411N, and SW1417. nih.gov

In the context of human malignant melanoma, dihydrokaempferol has been shown to significantly inhibit the growth of SK-Mel-28 cells, with the cytotoxic effect being dependent on both the dose and the duration of exposure. researchgate.net The compound has also been noted for its potential in sensitizing medulloblastoma cells to radiation therapy. oncotarget.com

The following table summarizes the reported cytotoxic activities of this compound against various cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| BT474 | Breast Carcinoma | 11.66 | caymanchem.com |

| ChaGo-K-1 | Lung Carcinoma | 12.32 | caymanchem.com |

| HepG2 | Liver Carcinoma | 13.67 | caymanchem.com |

| KATO III | Gastric Carcinoma | 39.79 | caymanchem.com |

| SW620 | Colon Carcinoma | 41.11 | caymanchem.com |

| SK-Mel-28 | Malignant Melanoma | Dose-dependent inhibition | researchgate.net |

| Colon Cancer Cell Lines (SW48, SNU-C1, COLO 205, RKO, LS411N, SW1417) | Colon Cancer | Not specified | nih.gov |

Modulation of Intracellular Reactive Oxygen Species (ROS) Levels

This compound has been shown to influence the levels of intracellular reactive oxygen species (ROS), which are critical mediators of cellular signaling and are often dysregulated in cancer. all-imm.com In studies involving human fibroblast cells (WI-38) stimulated with lipopolysaccharide (LPS) to induce an inflammatory state, dihydrokaempferol treatment effectively counteracted the production of ROS. all-imm.com This effect was observed to be dose-dependent, with increasing concentrations of the compound leading to a greater reduction in ROS levels. all-imm.com

Furthermore, in Jurkat T cells, a human leukemia cell line, pre-treatment with aromadendrin significantly reduced the increase in ROS production that was induced by phorbol (B1677699) 12-myristate 13-acetate (PMA) and A23187 stimulation. mdpi.com This suggests a role for the compound in mitigating oxidative stress within these immune cells. mdpi.com The generation of ROS can lead to oxidative damage of cellular components, including DNA, and is a factor in the development of various diseases. mdpi.com The ability of this compound to modulate ROS levels points towards its potential to influence cellular processes governed by redox balance.

Induction of DNA Damage

Research suggests that this compound can induce DNA damage in cancer cells, a key mechanism for triggering apoptosis or cell death. In human HeLa cervical cancer cells, a compound identified as 'compound 4' (which based on the study context is likely related to the class of compounds being discussed) was found to cause significant cell death. acs.org This was associated with apoptotic-related DNA damage that increased with the dose of the compound. acs.org The study measured this damage by the percentage of cells in the subG1 phase of the cell cycle, a hallmark of apoptosis. acs.org

The pro-oxidant activity of flavonoids is sometimes implicated in their genotoxic effects in vitro. spandidos-publications.com For instance, the flavonoid quercetin has been shown to have a biphasic pro-oxidant effect, where at low concentrations it increased DNA damage, while at higher doses, less damage was noted. smolecule.com It is important to note that the genotoxicity of some flavonoids may be linked to their ability to act as pro-oxidants under certain experimental conditions. mdpi.com It has also been reported that some flavonoids can inhibit DNA topoisomerases, enzymes that are crucial for DNA replication and repair, which can lead to DNA and chromosome damage. smolecule.com

Role of Oxidative Stress in Cytotoxic Activity

The cytotoxic activity of this compound appears to be linked to its influence on oxidative stress within cancer cells. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. mdpi.com While often associated with antioxidant properties, flavonoids can also act as pro-oxidants, particularly at higher concentrations or in the presence of certain metal ions, which can contribute to their anti-cancer effects. mdpi.com

In human HeLa cells, treatment with a related compound led to an increase in intracellular hydrogen peroxide (H₂O₂) and/or peroxide, which was identified as an initial event in the apoptotic process. acs.org This suggests that the induction of oxidative stress is a key part of its mechanism for killing cancer cells. The study also found that supplementing the cells with an intracellular glutathione (B108866) precursor, which helps to counteract oxidative stress, markedly decreased the DNA damage induced by the compound. acs.org This further supports the critical role of intracellular glutathione depletion and the subsequent increase in ROS in the compound's apoptotic mechanism. acs.org

In some cancer contexts, intentionally increasing oxidative stress is a therapeutic strategy. mdpi.com By inhibiting the antioxidant defenses of cancer cells, their sensitivity to oxidative damage can be increased, leading to cell death. mdpi.com The ability of this compound to modulate ROS levels and induce oxidative stress-related apoptosis aligns with this therapeutic approach.

Antiparasitic Activity and Target Identification (e.g., Trypanosomatids)

This compound and related flavonoids have been investigated for their potential activity against various parasites, including trypanosomatids, which are the causative agents of diseases like Chagas disease and leishmaniasis. researchgate.netmdpi.com

Methanol extracts from the aerial parts of Baccharis sphenophylla, which contains dihydrokaempferol, have shown activity against Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.net Similarly, extracts from Hovenia dulcis, also containing dihydrokaempferol, have been reported to inhibit the multiplication of Trypanosoma cruzi. scite.aiunimi.it

While direct testing of this compound against trypanosomatids is not extensively detailed in the provided results, the activity of plant extracts containing this compound suggests its potential contribution to the observed antiparasitic effects. Further research is needed to isolate its specific activity and identify its molecular targets within the parasites.

Antioxidant Mechanisms (In Vitro)

The antioxidant properties of this compound have been demonstrated in various in vitro assays. ijpsonline.comnih.gov These mechanisms are crucial for neutralizing free radicals and protecting cells from oxidative stress, a factor implicated in aging and numerous diseases. researchgate.net The antioxidant capacity of flavonoids is often attributed to their chemical structure, which allows them to donate hydrogen atoms to free radicals, thereby neutralizing them. brieflands.com

Radical Scavenging Activity (e.g., DPPH, superoxide)

This compound has shown significant radical scavenging activity in in vitro assays. One of the most common methods to evaluate this is the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, where the compound's ability to donate a hydrogen atom to the stable DPPH radical is measured. ijpsonline.commdpi.com

Aromadendrin has been reported to scavenge DPPH radicals with a half-maximal inhibitory concentration (IC₅₀) of 2.21 µM. caymanchem.com Studies on extracts from Manilkara zapota, which contain (+)-dihydrokaempferol, have also demonstrated DPPH radical scavenging activity. ijpsonline.comijpsonline.com

In addition to scavenging DPPH radicals, this compound has shown activity against superoxide (B77818) anion radicals. nih.gov Superoxide radicals are generated in biological systems and can lead to the formation of other more reactive oxygen species. brieflands.comarxiv.org The ability of this compound to scavenge these radicals highlights its potential as a protective antioxidant. brieflands.com

The following table summarizes the radical scavenging activities reported for this compound.

| Radical | Assay | IC₅₀ | Reference |

| DPPH | Cell-free assay | 2.21 µM | caymanchem.com |

| Superoxide anion | Cell-free assay | Not specified | nih.gov |

| DPPH | Extract from Manilkara zapota | Activity demonstrated | ijpsonline.comijpsonline.com |

Anti-inflammatory Mechanisms (In Vitro)

Aromadendrin has demonstrated significant anti-inflammatory properties in various in vitro models. These effects are largely attributed to its ability to modulate key signaling pathways and enzymes involved in the inflammatory response.

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes. In its inactive state, NF-κB is held in the cytoplasm by an inhibitory protein called IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), IκB is degraded, allowing NF-κB to move into the nucleus and activate the transcription of genes for inflammatory mediators such as cytokines and enzymes like iNOS and COX-2. biomolther.org

Aromadendrin has been shown to effectively suppress the activation of the NF-κB pathway. nih.gov Studies on LPS-stimulated RAW 264.7 macrophage cells revealed that aromadendrin inhibits the degradation of IκB, which in turn prevents the nuclear translocation of NF-κB. biomolther.orgchemfaces.com This inhibitory action has also been observed in LPS-stimulated BEAS-2B lung epithelial cells, where aromadendrin pretreatment ameliorated the increase in NF-κB activation. koreascience.kr Furthermore, in activated T cells, aromadendrin has been found to partially block the translocation of the p65 subunit of NF-κB. mdpi.com The suppression of NF-κB activation by aromadendrin leads to a downstream reduction in the production of pro-inflammatory cytokines and enzymes, highlighting a key mechanism of its anti-inflammatory effects. nih.govkoreascience.kr

Table 1: Effect of Aromadendrin on NF-κB Pathway Components

| Cell Line | Stimulant | Effect of Aromadendrin | Reference |

|---|---|---|---|

| RAW 264.7 Macrophages | LPS | Inhibited IκB degradation and NF-κB nuclear translocation. | biomolther.orgchemfaces.com |

| BEAS-2B Lung Epithelial Cells | LPS | Ameliorated the increase in NF-κB activation. | koreascience.kr |

| Jurkat T cells | anti-CD3/anti-CD28 | Partially blocked p65 translocation. | mdpi.com |

Cyclooxygenase (COX) enzymes are central to the inflammatory process as they are responsible for the synthesis of prostaglandins (B1171923) (PGs), which are potent inflammatory mediators. There are two main isoforms, COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is inducible and its expression is significantly upregulated during inflammation.

Inhibition of NF-κB Activation

Inhibitory Effects on Platelet Aggregation Activity (In Vitro)

Platelet aggregation is a critical process in hemostasis and thrombosis. While essential for preventing blood loss, excessive platelet aggregation can lead to the formation of pathological thrombi. Some flavonoids have been investigated for their potential to inhibit platelet aggregation.

In vitro studies have explored the effects of various flavonoids on platelet aggregation. amegroups.orgsums.ac.ir For instance, some studies have shown that certain phenolic compounds can inhibit platelet aggregation in a dose-dependent manner. sums.ac.ir While direct and extensive studies on this compound's effect on platelet aggregation are not widely available in the provided search results, the general anti-inflammatory properties of flavonoids suggest a potential for such activity. amegroups.org The mechanisms often involve interference with signaling pathways within the platelets, such as those involving calcium mobilization or the production of thromboxane (B8750289) A2 (TXA2). mdpi.comnih.gov

Antifungal Activity and Mechanism of Action (In Vitro/In Silico)

The emergence of drug-resistant fungal strains necessitates the search for new antifungal agents. Flavonoids have been identified as a promising class of natural compounds with potential antifungal properties.

In vitro and in silico studies have begun to elucidate the antifungal potential of various flavonoids. researchgate.net For example, a study on compounds isolated from Trianthema decandra showed that a flavonoid, identified as 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one, exhibited excellent activity against tested microorganisms. researchgate.net In silico molecular docking studies have been employed to understand the plausible mode of action, with targets such as penicillin-binding protein being investigated. researchgate.net Another in silico analysis of plant phytochemicals against the secreted aspartic proteinase (SAP) enzyme of Candida albicans, a key virulence factor, identified several flavonoids as potential inhibitors. japsonline.com While specific studies on this compound were not detailed in the provided results, the general findings for structurally similar flavonoids suggest that it may exert antifungal effects by targeting essential fungal enzymes or disrupting cell membrane integrity. imrpress.comnih.gov

Table 2: Antifungal Activity of a Structurally Similar Flavonoid

| Compound | Organism | Target (In Silico) | Activity | Reference |

|---|---|---|---|---|

| 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chromen-4-one | Various microorganisms | Penicillin Binding Protein | Excellent antimicrobial activity | researchgate.net |

Structure-Activity Relationship (SAR) Studies based on Mechanistic Data